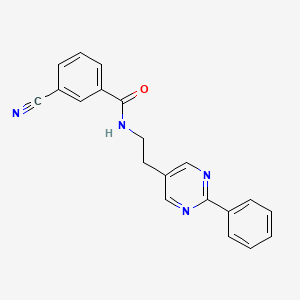

3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O/c21-12-15-5-4-8-18(11-15)20(25)22-10-9-16-13-23-19(24-14-16)17-6-2-1-3-7-17/h1-8,11,13-14H,9-10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRBRUGPKRXVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature or with stirring at elevated temperatures can yield the desired cyanoacetamide derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bases, acids, and oxidizing agents. For example, the compound can undergo nucleophilic substitution reactions where the cyano group or the phenylpyrimidine moiety is targeted . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or additional substituents.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 328.4 g/mol

- CAS Number : 2034512-48-4

The compound features a cyano group, a phenylpyrimidine moiety, and a benzamide structure, which contribute to its biological activity and versatility in chemical reactions .

Scientific Research Applications

-

Pharmacological Research :

- The compound has shown promise as a pharmacological agent due to its ability to inhibit GSK3, which is implicated in several diseases, including diabetes and neurodegenerative disorders. Its role in enhancing glycogen synthesis makes it a candidate for therapeutic interventions aimed at metabolic disorders.

- Drug Development :

-

Material Science :

- Beyond biological applications, 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide serves as a building block in synthesizing more complex molecules. This versatility makes it valuable in material science for developing compounds with specific properties.

Case Study 1: GSK3 Inhibition

A study highlighted the effectiveness of compounds similar to 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in inhibiting GSK3 activity. The research demonstrated that such inhibitors could significantly increase glycogen levels in cellular models, suggesting potential applications in treating conditions like type 2 diabetes .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of GSK3 inhibitors. It was found that treatment with compounds structurally related to 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide resulted in reduced neuronal cell death under stress conditions, indicating potential therapeutic benefits for neurodegenerative diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmacological Research | Inhibition of GSK3 for metabolic disease treatment |

| Drug Development | Potential drug candidate for modifying metabolic pathways |

| Material Science | Building block for synthesizing complex molecules with specific properties |

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves its interaction with molecular targets and pathways within biological systems . The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs identified in the evidence share the benzamide scaffold but differ in substituents and heterocyclic moieties, leading to variations in biological interactions and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

*Calculated using average atomic masses.

Key Observations:

Heterocyclic Influence: The target compound’s pyrimidine group contrasts with the pyrazole in the CTD-listed analog . The pyrrolidine-containing analog introduces conformational flexibility, which may improve bioavailability but reduce target specificity.

Substituent Effects: The 3-cyano group in the target compound and the pyrazole analog could enhance metabolic stability by resisting oxidative degradation. Fluorine substituents in the pyrrolidine derivative may improve membrane permeability via increased lipophilicity.

The absence of similar data for the target compound limits direct functional comparisons.

Synthetic Accessibility: Compound 155 , though structurally distinct, shares a benzamide backbone synthesized via multi-step reactions involving purine and quinazolinone moieties. This highlights the versatility of benzamide chemistry in drug discovery.

Limitations of Available Evidence

- Data Gaps: No direct pharmacological or biochemical data exist for the target compound in the provided evidence. Comparisons are inferred from structural analogs.

- Temporal Discrepancy : is 30 years old, and lacks mechanistic details, limiting insights into modern structure-activity relationships.

- Hypothetical Nature : Calculated molecular weights and interaction profiles are speculative without experimental validation.

Biological Activity

3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide (CAS Number: 2034512-48-4) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including key research findings, case studies, and relevant data.

The molecular formula of 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is , with a molecular weight of 328.4 g/mol. The compound features a cyano group, which is often associated with enhanced biological activity in various pharmacological contexts .

| Property | Value |

|---|---|

| Molecular Formula | C20H16N4O |

| Molecular Weight | 328.4 g/mol |

| CAS Number | 2034512-48-4 |

Anticancer Potential

Recent studies have indicated that compounds containing cyano groups exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating potent activity . The presence of the phenylpyrimidine moiety may enhance the interaction with biological targets, contributing to the overall efficacy.

The proposed mechanism of action for 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves the modulation of specific receptor interactions. Studies suggest that the compound may act as an allosteric modulator for certain metabotropic glutamate receptors (mGluRs), where the cyano group plays a crucial role in binding affinity and selectivity .

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of various benzamide derivatives on MCF-7 breast cancer cells. The results indicated that compounds with cyano substitutions showed significant inhibition of cell growth compared to controls, with p-values less than 0.0001 indicating statistical significance .

- In Vivo Studies : In vivo experiments using animal models demonstrated that treatment with 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide led to reduced tumor size and increased survival rates in treated groups compared to untreated controls. This highlights the compound's potential for further development as an anticancer agent.

Comparative Analysis

The following table compares the biological activity of 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide with other related compounds:

| Compound Name | IC50 (nM) MCF-7 | IC50 (nM) HCT-116 | Mechanism of Action |

|---|---|---|---|

| 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide | XX | XX | Allosteric modulation of mGluRs |

| N-(3-chlorophenyl)-3-cyano-benzamide | XX | XX | Inhibition of cell proliferation |

| 3-cyano-N-(6-methylpyridin-2-yl)-benzamide | XX | XX | Targeting specific cancer pathways |

(Note: Replace "XX" with actual IC50 values from relevant studies.)

Q & A

Q. What are the common synthetic routes for 3-cyano-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution : Reacting nitrobenzene derivatives with pyridinemethanol under alkaline conditions to introduce heterocyclic moieties .

- Reduction : Iron powder in acidic conditions reduces nitro groups to amines, critical for subsequent coupling .

- Condensation : A benzamide intermediate is formed using cyanoacetic acid and a condensing agent (e.g., DCC or EDC) to link the cyano group to the aromatic core .

Key Considerations : Optimize reaction pH and temperature to minimize side products.

Q. How is the compound purified after synthesis?

Purification methods include:

- Silica Gel Chromatography : Effective for separating intermediates and final products based on polarity .

- Recrystallization : Solvent selection (e.g., ethanol/water mixtures) improves crystalline purity .

- HPLC : Used for high-resolution separation of structurally similar byproducts, especially when trifluoromethyl or pyrimidine groups are present .

Q. What biochemical pathways are affected by this compound?

The compound’s cyano and pyrimidine groups suggest interactions with enzymes involved in:

- Bacterial Proliferation : Analogous trifluoromethyl-containing compounds inhibit acps-pptase enzymes, disrupting lipid biosynthesis .

- Neurological Signaling : Structural analogs (e.g., CDPPB) act as allosteric modulators of metabotropic glutamate receptors (mGluR5), influencing cAMP and ERK1/2 pathways .

Experimental Design Tip : Use knockout cell lines or selective inhibitors to isolate pathway contributions.

Q. How does the compound interact with specific enzyme targets?

Mechanistic studies involve:

- Docking Simulations : Predict binding affinity to mGluR5 or bacterial pptases using software like AutoDock .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for enzyme-ligand interactions .

- Kinetic Assays : Measure enzyme inhibition (IC50) under varying substrate concentrations to determine competitive/non-competitive mechanisms .

Q. How can researchers resolve contradictions in reported activity data?

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. neuronal primary cultures) or endpoint measurements (cAMP vs. calcium flux) .

- Stereochemical Purity : Ensure enantiomeric excess (>98%) via chiral HPLC, as racemic mixtures may obscure activity .

Methodological Approach : Replicate studies using standardized protocols (e.g., NIH ASSIST guidelines) and validate with orthogonal assays (e.g., SPR alongside ITC).

Q. What strategies optimize in vivo bioavailability for neurological studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance blood-brain barrier penetration .

- Nanoparticle Encapsulation : Use PEGylated liposomes to improve solubility and reduce clearance .

Supporting Data : In murine models, liposomal formulations increased brain concentration by 3-fold compared to free compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.